2-Amino-3-chloro-5-nitro-6-picoline chemical properties
2-Amino-3-chloro-5-nitro-6-picoline chemical properties
Topic: 2-Amino-3-chloro-5-nitro-6-picoline chemical properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]
Structural Properties, Synthetic Pathways, and Medicinal Chemistry Applications[1][2]
Executive Summary & Chemical Identity[1]
2-Amino-3-chloro-5-nitro-6-picoline (CAS: 56960-81-7) is a highly functionalized pyridine intermediate characterized by a dense substitution pattern.[1][2] Its structure integrates an electron-donating amine, an electron-withdrawing nitro group, a halogen handle, and a steric methyl blocker.[2] This unique electronic push-pull system makes it a versatile scaffold in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals.[2]
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 3-Chloro-6-methyl-5-nitropyridin-2-amine |
| Common Synonyms | 2-Amino-3-chloro-5-nitro-6-methylpyridine; 3-Chloro-6-methyl-5-nitro-2-pyridinamine |
| CAS Number | 56960-81-7 |
| Molecular Formula | C₆H₆ClN₃O₂ |
| Molecular Weight | 187.58 g/mol |
| SMILES | CC1=NC(=C(C=C1[O-])Cl)N |
| InChI Key | JUXCWOVRMIHTRK-UHFFFAOYSA-N |
Physicochemical Profile
The compound exhibits properties typical of polysubstituted nitropyridines, balancing lipophilicity from the chloro/methyl groups with polarity from the nitro/amino functionalities.[2]
| Property | Value / Description | Source/Note |
| Appearance | Yellow to orange crystalline solid | Typical of nitro-aromatics |
| Melting Point | 216–219 °C (decomp.)[1][2] | Analogous experimental data |
| Predicted pKa | ~2.5 (Pyridine N), ~12.0 (Amine) | Electron-withdrawing -NO₂ and -Cl significantly reduce basicity of ring N |
| LogP (Predicted) | 1.4 – 1.6 | Moderate lipophilicity |
| Solubility | Soluble in DMSO, DMF, hot Ethyl Acetate; Sparingly soluble in Water | Polar aprotic solvents recommended |
| H-Bond Donors | 1 (Amine group) | |
| H-Bond Acceptors | 4 (Nitro O, Ring N) |
Synthetic Pathways[1][2][5]
The synthesis of 2-Amino-3-chloro-5-nitro-6-picoline presents a regioselectivity challenge due to the competing directing effects of the amino and methyl groups.[1][2] Two primary routes are established, with Route A (Nitration-Chlorination) being the industry standard for scalability.[2]
Route A: Nitration-First Strategy (Preferred)
This pathway utilizes the strong ortho/para directing power of the amino group on the starting material, 2-amino-6-picoline.[1][2]
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Nitration: Treatment of 2-amino-6-picoline with mixed acid (H₂SO₄/HNO₃) typically yields a mixture of 3-nitro and 5-nitro isomers.[1][2] Under controlled temperature (0–5°C), the 5-nitro isomer is favored due to steric hindrance at the 3-position (flanked by the amine and ring nitrogen).[2]
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Chlorination: The resulting 2-amino-5-nitro-6-picoline is subjected to electrophilic chlorination using N-chlorosuccinimide (NCS) or chlorine gas.[1][2] The C3 position is the only remaining site activated by the amino group, ensuring high regioselectivity.[2]
Route B: Chlorination-First Strategy[1][2]
-
Chlorination: Direct chlorination of 2-amino-6-picoline yields 2-amino-5-chloro-6-picoline (CAS 36936-23-9).[1][2]
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Nitration: Subsequent nitration forces the nitro group to the C3 position.[2] Note: This route typically yields the isomer 2-amino-3-nitro-5-chloro-6-picoline, which is structurally distinct from the target topic.[1][2] Therefore, Route A is critical for the correct substitution pattern.[2]
Visualization: Synthesis Logic[2]
Figure 1: Synthetic flowchart contrasting the preferred nitration-first pathway against the chlorination-first route which yields a positional isomer.
Chemical Reactivity & Functionalization[1][6]
The 2-Amino-3-chloro-5-nitro-6-picoline scaffold is a "privileged structure" because it offers four distinct vectors for chemical modification.
C3-Chloro Group: Cross-Coupling Vector
The chlorine atom at C3 is sterically crowded but electronically activated by the adjacent amino group (via resonance) and the ring nitrogen.[2]
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.[1][2]
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.[2]
-
-
Buchwald-Hartwig Amination: Substitution with secondary amines is challenging due to the adjacent free amine but possible with specialized ligands (e.g., XPhos).[2]
C5-Nitro Group: Reduction & Cyclization
The nitro group is the primary gateway to bicyclic heterocycles.[2]
-
Reduction: Fe/NH₄Cl or H₂/Pd-C reduces the -NO₂ to -NH₂.[1][2]
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Imidazopyridine Formation: The resulting diamine (2,5-diamino-3-chloro-6-picoline) reacts with carboxylic acids or aldehydes to close the imidazole ring, forming Imidazo[4,5-b]pyridines .[1][2] This is a critical workflow for kinase inhibitor synthesis.[2]
C2-Amino Group: Sandmeyer & Protection[1][2]
-
Sandmeyer Reaction: Diazotization (NaNO₂/HCl) followed by CuCl or CuBr allows replacement of the amino group with a halogen, generating highly electrophilic 2,3-dichloro-5-nitro-6-picoline species.[1][2]
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Acylation: Standard protection (Ac₂O, Boc₂O) modulates solubility and reactivity during multi-step synthesis.[2]
C6-Methyl Group: Benzylic Functionalization
The methyl group is acidified by the electron-deficient pyridine ring.[1][2]
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Oxidation: SeO₂ oxidation yields the aldehyde (-CHO) or carboxylic acid (-COOH).[1][2]
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Condensation: In the presence of strong bases, the methyl group can condense with aromatic aldehydes (Knoevenagel-type) to form styryl derivatives.[2]
Reactivity Map
Figure 2: Functionalization vectors for the core scaffold, highlighting the divergence into bicyclic systems via nitro reduction.[2]
Applications in Medicinal Chemistry
This scaffold is extensively utilized in the development of Type I and Type II Kinase Inhibitors .[2]
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JAK2 Inhibitors: The 2-amino-5-nitropyridine motif mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[2] The C3-chloro group often fits into the hydrophobic back-pocket (Gatekeeper residue interaction).[1][2]
-
GSK3 Inhibitors: Derivatives where the nitro group is reduced and acylated have shown nanomolar potency against Glycogen Synthase Kinase-3 (GSK3).[2][3]
-
Antimalarials: Hybrid molecules linking this pyridine core to chloroquine derivatives have demonstrated activity against Plasmodium falciparum.[2]
Safety & Handling Protocol
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[2]
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound is a fine powder and can generate dust.[2]
-
PPE: Nitrile gloves (double gloving recommended for nitro-aromatics), safety goggles, and lab coat.[2]
-
Storage: Store in a cool (2-8°C), dry place under inert atmosphere (Argon/Nitrogen). Protect from light, as nitropyridines can be photosensitive.[2]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[2]
References
-
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 12251012, 2-Amino-3-chloro-5-nitro-6-picoline. Retrieved from [Link][2]
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MDPI Pharmaceuticals. (2021).[2] Nitropyridines in the Synthesis of Bioactive Molecules: JAK2 and GSK3 Inhibitors. Available at: [Link][2][4]
